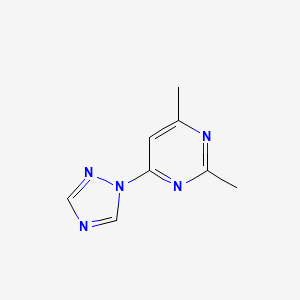

N-(3-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as aminolysis of the acyl chloride . Another method could involve the oxidation of benzyl alcohols using hypochlorite as an oxidant in an organic medium under phase transfer catalysis .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, carbocation intermediates formed during reactions can react further by bonding to a nucleophile to give a substitution or addition product .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, “3-Chlorobenzylamine” has a molecular weight of 141.60, and it appears as a colorless to light yellow liquid or white to light yellow solid .Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, which share structural motifs with N-(3-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, are pivotal in supramolecular chemistry. Their utility spans from nanotechnology to polymer processing and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The adaptable nature of these building blocks promises a bright future in various applications (Cantekin, de Greef, & Palmans, 2012).

Antitumor Activity

Phenylpiperazine derivatives, which are structurally related to the query compound, are under investigation for their antitumor activity. Bis(2-chloroethyl)amino derivatives of imidazole, among other related structures, have shown promise in preclinical testing stages for their potential as new antitumor drugs. The exploration of these compounds is crucial for synthesizing agents with various biological properties, including potential cancer therapeutics (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Pharmacological Modulators

Compounds like 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) have been widely used in pharmacological studies to modulate AMPK activity, which is crucial for understanding metabolic pathways and potential therapeutic interventions. Although not directly related to N-(3-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, the use of such modulators illustrates the broader research context in which similar compounds could be applied to uncover new pharmacological insights and therapeutic targets (Visnjic, Lalić, Dembitz, Tomić, & Smoljo, 2021).

Environmental Contaminant Studies

Research into the occurrence, fate, and behavior of various contaminants, such as parabens in aquatic environments, is another area where structurally complex compounds are of interest. Understanding how these substances, which often contain phenolic groups similar to N-(3-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, interact with environmental systems can provide insights into pollution control, environmental health, and the development of safer chemical alternatives (Haman, Dauchy, Rosin, & Munoz, 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O3S/c1-16-6-8-19(9-7-16)28(26,27)24(15-17-4-3-5-18(21)14-17)20(25)23-12-10-22(2)11-13-23/h3-9,14H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAJMBHUVVIJCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2643776.png)

![(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2643779.png)

![(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid](/img/structure/B2643781.png)

![(Z)-2-Methyl-4-oxo-6-[(5S,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B2643783.png)

![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2643784.png)

![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2643786.png)

![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide](/img/structure/B2643792.png)

![2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide](/img/structure/B2643793.png)

![4-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2643794.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643797.png)